molecular formula C32H35N5O5 B110093 Eluxadoline CAS No. 864821-90-9

Eluxadoline

Cat. No.: B110093
CAS No.: 864821-90-9
M. Wt: 569.6 g/mol
InChI Key: QFNHIDANIVGXPE-FNZWTVRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eluxadoline is a medication primarily used for the treatment of diarrhea and abdominal pain in individuals with diarrhea-predominant irritable bowel syndrome (IBS-D). It is marketed under the brand names Viberzi and Truberzi. The compound was developed by Actavis and was approved for use in the United States in 2015 . This compound functions as a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and delta-opioid receptor antagonist .

Mechanism of Action

Target of Action

Eluxadoline is a mixed mu-opioid receptor (µOR) agonist, kappa-opioid receptor (κOR) agonist, and delta-opioid receptor (δOR) antagonist . These receptors mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system .

Mode of Action

This compound interacts with its targets in a unique way. It acts as an agonist at the µOR and κOR, and as an antagonist at the δOR . The agonism of peripheral µOR results in reduced colonic motility, while the antagonism of central δOR results in improved analgesia . This makes this compound usable for the symptoms of both pain and diarrhea characteristic of IBS-D .

Biochemical Pathways

This compound’s µOR agonist effect reduces gastrointestinal motility while its δOR antagonist component reduces both abdominal pain and opposes µOR mediated inhibition of GI motility, tending to normalize bowel function rather than constipate .

Pharmacokinetics

This compound is excreted principally in feces (approximately 82%); less than 1% is excreted in urine . In participants with renal impairment, mean plasma concentrations of this compound were consistently higher compared with matched healthy controls: 1.4-fold higher for mean maximum plasma concentration (Cmax) and 2.2-fold higher for mean area under the plasma concentration-time curve from time 0 to time t .

Result of Action

This compound, as an antimotility agent, decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .

Action Environment

The pathogenesis of IBS is generally believed to reflect the complex interactions between visceral hypersensitivity, environmental factors, stress, and the effects of altered serotonergic tone on gut motility . Therefore, environmental factors such as diet and stress levels may influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Eluxadoline interacts with mu-, kappa-, and delta-opioid receptors, which mediate endogenous and exogenous opioid responses in the central nervous system and peripherally in the gastrointestinal system . Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia .

Cellular Effects

This compound influences cell function by reducing intestinal contractility and normalizing stress-induced acceleration of upper GI transit . This results in decreased bowel contractions, inhibited colonic transit, and reduced fluid/ion secretion, leading to improved symptoms of abdominal pain and reductions in the Bristol Stool Scale .

Molecular Mechanism

This compound exerts its effects at the molecular level through its agonist activity at the mu- and kappa-opioid receptors and its antagonist activity at the delta-opioid receptor . This unique combination of activities allows this compound to reduce intestinal contractility and normalize stress-induced acceleration of upper GI transit .

Temporal Effects in Laboratory Settings

This compound has been shown to have a significant effect on reducing the symptoms of IBS-D over time in laboratory settings . The specific details regarding the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are not clearly mentioned in the available resources.

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently reduce gastrointestinal tract transit . Specific details regarding threshold effects, toxic or adverse effects at high doses are not clearly mentioned in the available resources.

Metabolic Pathways

The metabolism of this compound is currently unclear, however, evidence suggests limited glucuronidation forms an acyl glucuronide metabolite that is then excreted into urine .

Transport and Distribution

This compound is mostly excreted in feces (82%) and less than 1% is found in the urine . The specific details regarding how this compound is transported and distributed within cells and tissues are not clearly mentioned in the available resources.

Preparation Methods

The synthesis of eluxadoline involves several steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the use of Prontosil ODS C18 column with isocratic elution of Acetonitrile:Methanol:0.1 M Sodium acetate (40:40:20 v/v) as a mobile phase . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and purify this compound from its impurities .

Chemical Reactions Analysis

Eluxadoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Eluxadoline has several scientific research applications, including:

Comparison with Similar Compounds

Eluxadoline is unique in its mixed agonist-antagonist activity at different opioid receptors. Similar compounds include:

Compared to these compounds, this compound offers a unique combination of opioid receptor activities, providing both pain relief and anti-diarrheal effects .

Properties

IUPAC Name

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNHIDANIVGXPE-FNZWTVRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235589
Record name Eluxadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eluxadoline is a mu-opioid receptor agonis, kappa opioid receptor agonist and a delta opioid receptor antagonist. Eluxadoline is used for diarrhea predominant IBS because it reduces intestinal contractility and normalizes stress-induced acceleration of upper GI transit. Antagonistic activity at the delta receptor minimizes the constipating effect usually seen by mu-opioid receptor agonists alone. Because of it's limited systemic bioavailability, there may be less side effects associated with the use of eluxadoline in comparison with other therapies used to treat diarrhea predominant IBS.
Record name Eluxadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

864821-90-9
Record name 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864821-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eluxadoline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eluxadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eluxadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELUXADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eluxadoline
Reactant of Route 2
Eluxadoline
Reactant of Route 3
Eluxadoline
Reactant of Route 4
Eluxadoline
Reactant of Route 5
Eluxadoline
Reactant of Route 6
Eluxadoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.